molecular formula C9H17NO B2572406 [(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol CAS No. 1359821-85-4

[(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol

Cat. No.: B2572406
CAS No.: 1359821-85-4
M. Wt: 155.241
InChI Key: VVPQQGSILHUAQR-VIFPVBQESA-N
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Description

[(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol is a chiral compound with a unique structure that includes a cyclopropylmethyl group attached to a pyrrolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the compound, such as reducing the pyrrolidinyl ring to a more saturated form using hydrogen gas and a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclopropylmethyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted pyrrolidinyl derivatives.

Scientific Research Applications

[(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

[(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the cyclopropylmethyl group and the pyrrolidinyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-7-9-2-1-5-10(9)6-8-3-4-8/h8-9,11H,1-7H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPQQGSILHUAQR-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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